1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one
Description
1-{4-[3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine ring and a propanone side chain. The triazolopyrimidine scaffold is notable for its role in medicinal chemistry, often serving as a kinase inhibitor or modulator of G protein-coupled receptors (GPCRs) due to its structural mimicry of purine bases.
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-33-20-9-5-8-19(16-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)11-10-18-6-3-2-4-7-18/h2-9,16-17H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAVJLGWGZMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures. One common method begins with the preparation of the triazolopyrimidine core, often through cyclization reactions involving hydrazine derivatives and suitable precursors under acidic or basic conditions. The methoxyphenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. The final steps involve coupling the triazolopyrimidine core with piperazine derivatives and a phenylpropanone moiety using standard amidation or alkylation conditions.
Industrial Production Methods
While laboratory synthesis focuses on high yield and purity, industrial production emphasizes scalability and cost-effectiveness. Techniques such as flow chemistry, microwave-assisted synthesis, and catalytic processes are employed to enhance the efficiency of the synthetic route. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one undergoes various chemical reactions:
Oxidation: : Converts the methoxy group to a hydroxyl or carbonyl group.
Reduction: : Reduces the triazolopyrimidine ring to more simplified forms.
Substitution: : The methoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: : 3-hydroxyphenyl derivative.
Reduction: : Reduced triazolopyrimidine derivatives.
Substitution: : Varied derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology
Studied for its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine
Investigated for its potential as an antitumor, antimicrobial, or neuroprotective agent.
Explored for therapeutic applications in diseases such as cancer, infections, and neurodegenerative disorders.
Industry
Potential use in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one involves multiple molecular targets and pathways:
Molecular Targets: : Primarily targets enzymes and receptors involved in cellular signaling and metabolism.
Pathways: : Modulates signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell proliferation and survival.
Comparison with Similar Compounds
Key Implications :
- The methyl group in Compound A may increase lipophilicity, favoring membrane permeability .
- Propanone Side Chain: The phenyl group in the target compound lacks the methoxy substituent present in Compound A, which could reduce steric hindrance and alter binding specificity.
Pharmacological Hypotheses
- Target Affinity: Both compounds likely target adenosine or kinase receptors due to the triazolopyrimidine core’s resemblance to ATP. The methoxy group in the target compound may improve interactions with polar residues in binding pockets.
Physicochemical Properties
While exact data for the target compound is unavailable, trends can be inferred from Compound A’s properties :
| Property | Target Compound (Predicted) | Compound A |
|---|---|---|
| Molecular Weight | ~495 g/mol | 512.59 g/mol |
| LogP | ~3.8 (moderate lipophilicity) | 4.2 (higher lipophilicity) |
| Hydrogen Bond Donors | 1 | 1 |
Notable Observations:
- The 3-methoxyphenyl group in the target compound may lower logP slightly compared to Compound A, balancing solubility and permeability.
- Both compounds share a single hydrogen bond donor (likely from the piperazine NH), suggesting similar pharmacokinetic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
